![molecular formula C14H15N3O B4287363 N-(2,3-dimethylphenyl)-N'-3-pyridinylurea](/img/structure/B4287363.png)
N-(2,3-dimethylphenyl)-N'-3-pyridinylurea
Description
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions or condensation reactions under specific conditions. For instance, 3,5-bis(2,5-dimethylphenyl)pyridine, a derivative of 3,5-dibromopyridine, was synthesized via Pd(0) catalyzed cross-coupling reaction (Muhammad Akram et al., 2020). Similarly, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate was synthesized using the Hantzsch condensation reaction (Wenwen Zhang et al., 2009).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) are commonly used to characterize the molecular structure. For example, spectroscopic and structural analyses of related compounds reveal the influence of methyl groups on intermolecular interactions and the molecular conformation (Muhammad Akram et al., 2020).
Chemical Reactions and Properties
Reactions involving these compounds can exhibit regioselective lithiation, leading to the synthesis of various substituted pyridines. For instance, the N,N-diisopropylpyridylcarboxylic amides react with lithium amides to form disubstituted pyridines (J. Epsztajn et al., 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, often depend on the compound's molecular geometry and intermolecular forces. X-ray diffraction studies provide insights into the crystal chemistry and intermolecular interactions, revealing the structural similarities and differences among related compounds (J. Malone et al., 1997).
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-pyridin-3-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-3-7-13(11(10)2)17-14(18)16-12-6-4-8-15-9-12/h3-9H,1-2H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCOBCCPEGDMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-Dimethylphenyl)-3-pyridin-3-ylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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